molecular formula C13H24O2 B12673906 3-(1,5-Dimethylhexyl)tetrahydro-2H-pyran-2-one CAS No. 94135-50-9

3-(1,5-Dimethylhexyl)tetrahydro-2H-pyran-2-one

Cat. No.: B12673906
CAS No.: 94135-50-9
M. Wt: 212.33 g/mol
InChI Key: PBJIRSQPYIGFLC-UHFFFAOYSA-N
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Description

3-(1,5-Dimethylhexyl)tetrahydro-2H-pyran-2-one is a chemical compound with the molecular formula C13H24O2 and a molecular weight of 212.33 g/mol It is a member of the tetrahydropyran family, which are cyclic ethers with a six-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,5-Dimethylhexyl)tetrahydro-2H-pyran-2-one can be achieved through several methods. One common approach involves the phosphine-catalyzed [3 + 3] annulation of ethyl 5-acetoxypenta-2,3-dienoate and 1,3-dicarbonyl compounds . This reaction is known for its wide scope and tolerance of various substituents.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(1,5-Dimethylhexyl)tetrahydro-2H-pyran-2-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidiabetic Properties
Research indicates that tetrahydro-2H-pyran derivatives, including 3-(1,5-Dimethylhexyl)tetrahydro-2H-pyran-2-one, have potential as Dipeptidyl Peptidase-4 (DPP-4) inhibitors. DPP-4 inhibitors are crucial in managing type 2 diabetes by enhancing glucose control through increased levels of incretin hormones like GLP-1 (glucagon-like peptide-1) and GIP (gastric inhibitory polypeptide) .

1.2 Genotoxicity and Safety Assessments
Toxicological studies have evaluated the genotoxic potential of tetrahydro-2H-pyran derivatives. For instance, tetrahydro-6-(3-pentenyl)-2H-pyran-2-one was assessed for genotoxicity using the Ames test and was found to be non-mutagenic under specific conditions . These findings are critical for pharmaceutical applications where safety is paramount.

Environmental Applications

2.1 Risk Assessment
The environmental impact of tetrahydro-2H-pyran derivatives has been studied, showing that these compounds do not accumulate in the environment and are not classified as Persistent, Bioaccumulative, and Toxic (PBT) . This characteristic makes them suitable for use in consumer products without significant ecological risk.

2.2 Screening-Level Assessments
Screening-level assessments have been performed to evaluate the aquatic risk associated with these compounds. The results indicate that the predicted environmental concentrations are below harmful thresholds, supporting their safe use in various applications .

Industrial Applications

3.1 Synthesis of Other Compounds
this compound serves as a precursor in the synthesis of more complex chemical entities. Its unique structure allows for various chemical reactions such as etherification and esterification, enabling the production of valuable derivatives used in different industrial processes .

3.2 Fragrance Industry
Due to its pleasant aroma profile, this compound is also explored in the fragrance industry. It can be utilized as a flavoring agent or fragrance component in consumer products, contributing to their sensory characteristics while maintaining safety profiles established through toxicological evaluations .

Case Studies

Study Focus Findings
A.M. Api et al., 2022Genotoxicity AssessmentTetrahydro-6-(3-pentenyl)-2H-pyran-2-one was not mutagenic in the Ames test; no significant genotoxic effects were observed .
Salvito et al., 2002Environmental Risk AssessmentThe compound was deemed safe for use with low environmental impact; risk quotients were below 1 .
EP3228617A1Synthesis MethodDetailed methods for synthesizing tetrahydro-2H-pyran derivatives through various chemical reactions .

Mechanism of Action

The mechanism of action of 3-(1,5-Dimethylhexyl)tetrahydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The exact details of these interactions are still under investigation, but it is believed to exert its effects through modulation of certain biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(1,5-Dimethylhexyl)tetrahydro-2H-pyran-2-one include other tetrahydropyran derivatives such as:

  • Tetrahydro-3,5-dimethyl-2H-pyran-2-one
  • 2H-Pyran-2-one, tetrahydro-

Uniqueness

What sets this compound apart from its similar compounds is its unique structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

94135-50-9

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

3-(6-methylheptan-2-yl)oxan-2-one

InChI

InChI=1S/C13H24O2/c1-10(2)6-4-7-11(3)12-8-5-9-15-13(12)14/h10-12H,4-9H2,1-3H3

InChI Key

PBJIRSQPYIGFLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)C1CCCOC1=O

Origin of Product

United States

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